5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid
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Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst to introduce the trifluoromethyl groups . The phenyl ring is then coupled with a pentanoic acid derivative through a series of reactions including Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)benzylamine
Comparison: Compared to these similar compounds, 5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid is unique due to its extended pentanoic acid chain, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H12F6O2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C13H12F6O2/c14-12(15,16)9-5-8(3-1-2-4-11(20)21)6-10(7-9)13(17,18)19/h5-7H,1-4H2,(H,20,21) |
InChI Key |
LNTVRQTTWXRBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
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